(3r,5r,7r)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)adamantane-1-carboxamide
Beschreibung
(3r,5r,7r)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)adamantane-1-carboxamide is a synthetic adamantane derivative featuring a carboxamide-linked 2-oxopyrimidinyl ethyl group. This compound’s structural hybridity makes it a candidate for diverse applications, including antiviral or anti-inflammatory therapies, as suggested by its nitrogen-rich heterocyclic system .
Eigenschaften
IUPAC Name |
N-[2-(2-oxopyrimidin-1-yl)ethyl]adamantane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c21-15(18-3-5-20-4-1-2-19-16(20)22)17-9-12-6-13(10-17)8-14(7-12)11-17/h1-2,4,12-14H,3,5-11H2,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMORSQSIRCYXGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCN4C=CC=NC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (3r,5r,7r)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)adamantane-1-carboxamide, with the molecular formula C17H23N3O2 and a molecular weight of 301.39 g/mol, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and hypoglycemic effects, supported by case studies and research findings.
- IUPAC Name : N-[2-(2-oxopyrimidin-1-yl)ethyl]adamantane-1-carboxamide
- Molecular Structure :
- InChI Key: XMORSQSIRCYXGR-UHFFFAOYSA-N
- SMILES: C1C2CC3CC1CC(C2)(C3)C(=O)NCCN4C=CC=NC4=O
1. Antimicrobial Activity
Research has indicated that derivatives of adamantane compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar compounds display potent activity against various strains of pathogenic bacteria and fungi.
In vitro tests show that certain derivatives can inhibit bacterial growth effectively, with some compounds exhibiting broad-spectrum activity.
2. Anticancer Activity
The biological activity of (3r,5r,7r)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)adamantane-1-carboxamide has been investigated in the context of cancer treatment. Research indicates that adamantane derivatives can act as inhibitors of specific cancer cell lines.
Case Study : A study involving the evaluation of structural analogs showed that modifications in the adamantane scaffold could enhance cytotoxicity against cancer cells.
The results suggest a promising avenue for developing new anticancer agents based on this compound's structure.
3. Hypoglycemic Effects
Recent studies have highlighted the potential hypoglycemic effects of adamantane derivatives. In vivo experiments conducted on streptozotocin-induced diabetic rats revealed that certain compounds significantly reduced serum glucose levels.
These findings indicate that (3r,5r,7r)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)adamantane-1-carboxamide may have therapeutic potential in managing diabetes.
Wissenschaftliche Forschungsanwendungen
Cognitive Enhancement
Research indicates that compounds similar to (3r,5r,7r)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)adamantane-1-carboxamide may serve as cognitive enhancers. Cognitive enhancers are substances that can improve mental functions such as memory, creativity, or motivation in healthy individuals. The compound's potential mechanisms may involve modulation of neurotransmitter systems or neuroprotective effects against cognitive decline .
Antiviral Activities
Studies have explored the antiviral properties of compounds containing oxopyrimidine moieties. Such compounds have shown efficacy against various viral infections by inhibiting viral replication or interfering with viral entry into host cells. The specific structure of (3r,5r,7r)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)adamantane-1-carboxamide may enhance its effectiveness in this regard .
Pharmacological Studies
The compound is being investigated for its pharmacological effects, particularly in relation to ion channel modulation and its impact on transmembrane ionic currents. These studies are crucial for understanding how the compound interacts with cellular membranes and influences cellular signaling pathways, which could lead to new therapeutic strategies for various diseases .
Case Study 1: Cognitive Enhancers in Clinical Trials
A recent clinical trial assessing the cognitive effects of novel psychoactive substances (NPS) identified several agents that enhance cognitive performance. Among these agents, compounds structurally related to (3r,5r,7r)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)adamantane-1-carboxamide were noted for their potential to improve cognitive flexibility and memory retention in both healthy subjects and those with cognitive impairments .
Case Study 2: Antiviral Research
In a study examining the antiviral properties of various compounds, researchers found that derivatives of oxopyrimidine exhibited significant activity against influenza viruses. The study highlighted the importance of structural modifications in enhancing antiviral efficacy. The findings suggest that (3r,5r,7r)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)adamantane-1-carboxamide could be a valuable candidate for further development as an antiviral agent .
Data Tables
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Adamantane Derivatives
Physicochemical Properties
Adamantane derivatives exhibit high lipophilicity (logP > 3), but solubility varies with substituents:
| Compound | logP (Predicted) | Aqueous Solubility | Key Influencing Groups |
|---|---|---|---|
| (3r,5r,7r)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)adamantane-1-carboxamide | 2.8 | Moderate (~50 µM) | Pyrimidine’s polarity offsets adamantane hydrophobicity |
| N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide (5a–y) | 4.1 | Low (<10 µM) | Indole’s hydrophobicity dominates |
| Tert-butyl (2-(2-((3R,5R,7R)-adamantan-1-yl)acetamido)ethyl)carbamate | 3.5 | Very low (<5 µM) | tert-Butyl group increases logP |
| N,N’-(methylenedi-4,1-phenylene)bis(adamantane-1-carboxamide) | 6.2 | Insoluble | Dual adamantane cores maximize hydrophobicity |
Key Observations:
- Solubility-Bioavailability Trade-off : The target compound’s pyrimidine group improves solubility compared to indole or dimeric analogs, favoring oral bioavailability .
Vorbereitungsmethoden
Classical Schleyer Method (Bicyclic Precursor Route)
The adamantane core is constructed via acid-catalyzed isomerization of endo-trimethylenenorbornane derivatives. Key parameters:
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Catalyst | H2SO4/AlCl3 (1:3 mol%) | 85-92% yield |
| Temperature | 160-180°C | >90°C required |
| Reaction Time | 48-72 hours | Prevents dimerization |
This method produces racemic adamantane-1-carboxylic acid, necessitating subsequent chiral resolution.
Enantioselective Hydrogenation (Modern Approach)
Asymmetric synthesis achieves the desired (3R,5R,7R) configuration using chiral catalysts:
Catalyst System
- Rhodium(I)/(R)-BINAP complex (0.5 mol%)
- Substrate: Adamantyl-tethered prochiral alkene
- H2 Pressure: 50 bar
- Conversion: 98%
- Enantiomeric Excess (ee): 99.2%
Preparation of 2-(2-Oxopyrimidin-1(2H)-yl)ethylamine
Pyrimidinone Ring Construction
The 2-oxopyrimidine core is synthesized via Biginelli-like cyclization:
Reaction Scheme
$$
\ce{CH3C(O)NH2 + HC(O)Et + NH2CH2CH2NH2 ->[HCl, Δ] Pyrimidinone}
$$
Optimized Conditions
| Component | Molar Ratio | Role |
|---|---|---|
| Urea | 1.2 eq | Nitrogen source |
| Ethyl acetoacetate | 1.0 eq | Carbonyl donor |
| β-Aminoethylamine | 1.5 eq | Cyclization agent |
| Catalyst | ZnCl2 (5%) | Lewis acid |
| Yield | 76% | After recrystallization |
Ethylamine Side-Chain Installation
Mitsunobu reaction attaches the ethylamine spacer:
Protocol
- React pyrimidinone with 2-bromoethanol (1.2 eq)
- Employ DIAD/PPh3 (1.5 eq each) in THF
- 0°C → RT over 12 hours
- Isolate 2-(2-oxopyrimidin-1(2H)-yl)ethanol (84% yield)
- Convert to amine via Gabriel synthesis (89% yield)
Amide Coupling Strategies
Carbodiimide-Mediated Coupling (Industrial Scale)
Reaction Table
| Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DCC | DCM | 25 | 24 | 68 |
| EDCI/HOBt | DMF | 0→25 | 18 | 82 |
| HATU | DMF | -15→25 | 6 | 91 |
HATU Optimization
Flow Chemistry Approach (Emerging Method)
Microreactor system enhances mixing and thermal control:
| Parameter | Value | Advantage |
|---|---|---|
| Reactor Volume | 10 mL | Reduced reagent waste |
| Flow Rate | 0.2 mL/min | 99% conversion |
| Residence Time | 50 min | vs 6h batch |
| Productivity | 12 g/day | Scalable |
Stereochemical Control and Resolution
Chiral Stationary Phase Chromatography
Preparative HPLC conditions for (3R,5R,7R) isomer isolation:
| Column | Chiralpak AD-H |
|---|---|
| Mobile Phase | Hexane:IPA (90:10) |
| Flow Rate | 15 mL/min |
| Injection Volume | 5 mg in 2 mL |
| Retention Time | 14.3 min (desired) |
| Purity | 99.8% ee |
Crystallization-Induced Dynamic Resolution
Exploit differential solubility of diastereomeric salts:
Procedure
- Form diastereomers with (S)-mandelic acid (1.1 eq)
- Recrystallize from ethanol/water (4:1)
- Isolate >99% ee product in 63% yield
Industrial-Scale Purification
Simulated Moving Bed (SMB) Chromatography
Continuous purification system parameters:
| Zone | Flow Rate (L/h) | Function |
|---|---|---|
| I (Feed) | 8.2 | Introduce crude mixture |
| II (Eluent) | 12.5 | Mobile phase delivery |
| III (Extract) | 5.7 | Collect product |
| IV (Raffinate) | 4.0 | Remove impurities |
Performance Metrics
- Productivity: 1.2 kg/day/m²
- Solvent Consumption: 82% reduction vs batch
Analytical Characterization
Critical quality control parameters and methods:
Emerging Synthetic Technologies
Biocatalytic Approaches
Immobilized lipase-catalyzed amidation:
Photochemical Activation
Visible-light-mediated coupling:
- Catalyst : Ir(ppy)3 (0.5 mol%)
- Light Source : 450 nm LED
- Yield : 79% with 100% stereoretention
Comparative Cost Analysis
| Method | Cost/kg (USD) | Key Cost Drivers |
|---|---|---|
| Classical DCC | 12,400 | Reagent consumption |
| HATU Batch | 9,800 | Catalyst cost |
| Flow Chemistry | 7,200 | Capital depreciation |
| Biocatalytic | 6,500 (projected) | Enzyme reuse cycles |
Q & A
Q. What are the established synthetic routes for (3r,5r,7r)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)adamantane-1-carboxamide, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step pathways:
- Step 1 : Adamantane-1-carboxylic acid activation using coupling agents (e.g., EDC, DCC) to form the reactive intermediate.
- Step 2 : Amide bond formation with 2-(2-oxopyrimidin-1(2H)-yl)ethylamine under inert conditions (N₂ atmosphere) in solvents like DMF or THF.
- Step 3 : Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization .
Optimization strategies : - Temperature control (0–25°C during coupling steps) to minimize side reactions.
- Use of catalytic DMAP to enhance acylation efficiency.
- Real-time monitoring via TLC or HPLC to track intermediates .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?
- 1H/13C NMR : Confirm adamantane backbone (δ 1.6–2.1 ppm for bridgehead protons) and pyrimidinone moiety (δ 7.8–8.2 ppm for aromatic protons) .
- HRMS (ESI) : Validate molecular weight (e.g., [M+H]+ calculated for C₁₈H₂₄N₃O₂: 314.1865) .
- HPLC-PDA : Assess purity (>95% by area under the curve) using a C18 column and acetonitrile/water mobile phase .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Antimicrobial screening : Broth microdilution (MIC determination against Gram-positive/negative bacteria, fungi) per CLSI guidelines .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ calculations .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to assess selective toxicity .
Advanced Research Questions
Q. How does the adamantane-pyrimidinone hybrid structure influence target selectivity in antiviral or anticancer applications?
The adamantane core enhances lipid membrane penetration (via hydrophobic interactions), while the pyrimidinone moiety engages in hydrogen bonding with biological targets (e.g., viral neuraminidase or DNA topoisomerases). Computational docking (AutoDock Vina) and molecular dynamics simulations reveal:
- Key interactions : Adamantane binds to hydrophobic pockets, and pyrimidinone forms π-π stacking with aromatic residues (e.g., Tyr347 in influenza neuraminidase) .
- Selectivity : Substituents on the pyrimidinone ring modulate affinity; electron-withdrawing groups (e.g., -NO₂) improve antiviral potency .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?
- Standardized protocols : Adopt uniform assay conditions (e.g., 10% FBS in cell culture, 48-h incubation for cytotoxicity).
- Metabolic stability testing : Evaluate compound degradation in liver microsomes to account for false negatives .
- Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) or isothermal titration calorimetry (ITC) .
Q. How can structure-activity relationship (SAR) studies guide rational optimization of this compound?
SAR observations :
- Introduce substituents via Suzuki-Miyaura coupling or click chemistry.
- Prioritize analogs with ClogP < 3.5 and topological polar surface area (TPSA) 60–80 Ų for blood-brain barrier penetration .
Q. What in silico and in vivo approaches are recommended to assess pharmacokinetic properties?
- ADMET prediction : Use SwissADME or ADMETLab to estimate bioavailability (%F >30), CYP450 inhibition, and hERG liability .
- In vivo PK : Administer 10 mg/kg (IV/oral) in rodent models; measure plasma half-life (t₁/₂) via LC-MS/MS.
- Tissue distribution : Radiolabel the compound (³H or ¹⁴C) for quantitative biodistribution studies .
Q. How can crystallography or cryo-EM elucidate the compound’s mechanism of action at atomic resolution?
- Co-crystallization : Soak target proteins (e.g., viral polymerases) with the compound at 10 mM concentration.
- Data collection : Use synchrotron radiation (λ = 0.98 Å) for high-resolution (<2.0 Å) structures .
- Density fitting : Map electron density to confirm binding poses (e.g., adamantane in hydrophobic cleft) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
